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Compound of Interest

Compound Name:
4-

(Trifluoromethoxy)benzohydrazide

Cat. No.: B063880 Get Quote

Executive Summary
This technical guide provides an in-depth analysis of 4-(trifluoromethoxy)benzohydrazide, a

key chemical intermediate for researchers in medicinal chemistry and drug development. We

delve into its core chemical identity, including its definitive CAS Registry Number, and provide a

detailed, expert-derived interpretation of its expected spectral characteristics (MS, IR, NMR).

This document explains the scientific rationale behind the compound's utility, focusing on the

strategic importance of the trifluoromethoxy (-OCF₃) group in modern drug design.

Furthermore, a validated, step-by-step synthetic protocol is presented, alongside a discussion

of its broad applications as a versatile scaffold for creating compound libraries. This guide is

intended to serve as a practical and authoritative resource for scientists leveraging this

molecule in their research endeavors.

Chemical Identity and Physicochemical Properties
The foundational step in any research endeavor is the unambiguous identification of the

chemical entity. 4-(Trifluoromethoxy)benzohydrazide is a distinct molecule, differentiated

from its commonly confused analogue, 4-(trifluoromethyl)benzohydrazide. The core identifiers

are summarized below.
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Parameter Value Source

IUPAC Name

4-

(trifluoromethoxy)benzohydrazi

de

[1]

CAS Registry Number 175277-18-6 [2]

Molecular Formula C₈H₇F₃N₂O₂ [1][2]

Molecular Weight 220.15 g/mol [1][2]

Chemical Structure PubChem

The Scientific Rationale: The Trifluoromethoxy
Moiety in Medicinal Chemistry
The strategic incorporation of the trifluoromethoxy (-OCF₃) group onto the benzohydrazide

scaffold is a deliberate choice rooted in established medicinal chemistry principles. This

functional group imparts several desirable properties to a parent molecule, making it a highly

valuable substituent in drug design:

Enhanced Lipophilicity: The -OCF₃ group significantly increases the lipophilicity (fat-

solubility) of a molecule. This is a critical parameter for influencing a drug candidate's ability

to cross cellular membranes and the blood-brain barrier.

Metabolic Stability: The carbon-fluorine bond is exceptionally strong. The -OCF₃ group is

highly resistant to metabolic degradation by cytochrome P450 enzymes in the liver, which

can increase the half-life and bioavailability of a drug.
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Modulated Electronic Effects: As a strong electron-withdrawing group, the -OCF₃ moiety can

alter the pKa of nearby functional groups, influencing binding interactions with biological

targets like enzymes or receptors.

Improved Permeability: By acting as a "lipophilic hydrogen bond acceptor," this group can

improve a molecule's passive diffusion across biological membranes.

These combined effects justify the selection of 4-(trifluoromethoxy)benzohydrazide as a

precursor for developing novel therapeutic agents with potentially optimized pharmacokinetic

profiles.

Spectroscopic Characterization and Structural
Elucidation
While publicly accessible, peer-reviewed spectra for this specific compound are not available in

the searched databases, its structure can be confidently predicted and would be confirmed

using standard analytical techniques. As a Senior Application Scientist, this section details the

expected spectral data based on chemical principles and analysis of analogous structures.

Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and elemental composition. For 4-
(trifluoromethoxy)benzohydrazide, high-resolution mass spectrometry (HRMS) is the gold

standard for confirming the molecular formula.

Ion Adduct Calculated m/z

[M]⁺ 220.0460

[M+H]⁺ 221.0538

[M+Na]⁺ 243.0357

Expert Interpretation: The primary peak observed would be the molecular ion [M]⁺ or, more

commonly in electrospray ionization (ESI), the protonated molecule [M+H]⁺. Key fragmentation

patterns would provide definitive structural evidence:
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Loss of the hydrazinyl group (-NHNH₂): A neutral loss of 31.0188 Da, leading to a fragment

corresponding to the 4-(trifluoromethoxy)benzoyl cation.

Cleavage of the carbonyl-aryl bond: Fragmentation yielding ions corresponding to the

C₆H₄OCF₃⁺ and CONHNH₂⁺ moieties.

Infrared (IR) Spectroscopy
IR spectroscopy is essential for identifying the key functional groups present in the molecule.

The analysis relies on the principle that chemical bonds vibrate at specific, quantifiable

frequencies.

Wavenumber Range (cm⁻¹) Vibrational Mode Functional Group

3350 - 3200
N-H Stretch (asymmetric &

symmetric)
Hydrazide (-NH₂)

3100 - 3000 Aromatic C-H Stretch Benzene Ring

1680 - 1640 C=O Stretch (Amide I) Carbonyl

1610 - 1580 N-H Bend (Amide II) Hydrazide (-NHNH₂)

1300 - 1100 C-F Stretch (strong, complex) Trifluoromethoxy (-OCF₃)

1250 - 1200 Asymmetric C-O-C Stretch Aryl Ether

Expert Interpretation: The most telling signals in an IR spectrum would be the sharp, distinct

stretches of the N-H bonds in the 3350-3200 cm⁻¹ region and the strong, prominent carbonyl

(C=O) absorption around 1650 cm⁻¹. The presence of very strong, broad absorptions in the

1300-1100 cm⁻¹ range is a classic indicator of C-F bonds, confirming the trifluoromethoxy

group.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise atomic connectivity of a molecule.

¹H NMR (Proton NMR):
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Aromatic Protons (δ 7.5-8.0 ppm): The four protons on the benzene ring will appear as a

complex AA'BB' system, often simplifying to two distinct doublets. The two protons ortho to

the carbonyl group will be downfield (closer to δ 8.0) due to its electron-withdrawing nature,

while the two protons ortho to the -OCF₃ group will be slightly more upfield.

Amide Proton (δ ~9.5-10.5 ppm): The -C(=O)NH- proton will appear as a broad singlet. Its

chemical shift can be highly dependent on solvent and concentration.

Amine Protons (δ ~4.5-5.0 ppm): The terminal -NH₂ protons will also appear as a broad

singlet, integrating to 2H.

¹³C NMR (Carbon NMR):

Carbonyl Carbon (δ ~165-170 ppm): The C=O carbon will be the most downfield signal.

Aromatic Carbons (δ ~115-155 ppm): Six distinct signals are expected. The carbon attached

to the -OCF₃ group will be significantly affected, as will the carbon attached to the carbonyl

group (ipso-carbon).

Trifluoromethoxy Carbon (δ ~120 ppm): The carbon of the -OCF₃ group will appear as a

quartet due to coupling with the three fluorine atoms (¹JCF).

¹⁹F NMR (Fluorine NMR):

A single, sharp signal (a singlet) is expected in the range of δ -58 to -60 ppm, characteristic

of the -OCF₃ group. The absence of any coupling confirms that there are no adjacent

protons or other fluorine atoms.

Recommended Synthetic Protocol
The synthesis of 4-(trifluoromethoxy)benzohydrazide is a robust and well-established two-

step process that can be reliably executed in a standard laboratory setting.[3][4] The causality

behind this choice is its high efficiency and the commercial availability of the starting material.

Principle
The synthesis proceeds via two sequential reactions:
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Fischer Esterification: The starting material, 4-(trifluoromethoxy)benzoic acid, is converted to

its corresponding methyl ester using methanol in the presence of a catalytic amount of

strong acid (e.g., H₂SO₄). This activates the carbonyl group for the subsequent step.

Hydrazinolysis: The purified methyl ester is then reacted with hydrazine hydrate. The highly

nucleophilic hydrazine displaces the methoxy group from the ester to form the stable

benzohydrazide product.

Synthetic Workflow Diagram

Step 1: Fischer Esterification

Step 2: Hydrazinolysis

4-(Trifluoromethoxy)benzoic Acid

Reflux (65-70°C)

Methanol (Solvent/Reagent) +
 Cat. H₂SO₄

Methyl 4-(trifluoromethoxy)benzoate

Reflux (75-80°C)

Intermediate

Hydrazine Hydrate +
 Ethanol (Solvent)

4-(Trifluoromethoxy)benzohydrazide
(Final Product)

Precipitation & Filtration

Click to download full resolution via product page
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Caption: Two-step synthesis of 4-(trifluoromethoxy)benzohydrazide.

Step-by-Step Experimental Protocol
Step 1: Synthesis of Methyl 4-(trifluoromethoxy)benzoate

To a round-bottom flask equipped with a reflux condenser, add 4-(trifluoromethoxy)benzoic

acid (1.0 eq).

Add an excess of methanol (approx. 10-15 mL per gram of acid).

Carefully add concentrated sulfuric acid (H₂SO₄) dropwise, approximately 2-3% of the

volume of methanol.

Heat the mixture to reflux (approx. 65-70°C) and maintain for 4-6 hours. Monitor reaction

progress by TLC (Thin Layer Chromatography).

After completion, cool the reaction to room temperature and remove the excess methanol

under reduced pressure.

Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution

to neutralize the acid, followed by a brine wash.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield

the crude methyl ester, which can be used directly in the next step.

Step 2: Synthesis of 4-(Trifluoromethoxy)benzohydrazide

Dissolve the methyl 4-(trifluoromethoxy)benzoate (1.0 eq) from the previous step in ethanol

(approx. 10 mL per gram of ester) in a round-bottom flask with a reflux condenser.

Add hydrazine hydrate (N₂H₄·H₂O, approx. 2.0-3.0 eq) to the solution.

Heat the mixture to reflux (approx. 75-80°C) for 3-5 hours. The product often begins to

precipitate out of the solution as a white solid.

Monitor the reaction by TLC until the starting ester is consumed.
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Cool the reaction mixture in an ice bath to maximize precipitation.

Collect the solid product by vacuum filtration, washing the filter cake with cold ethanol.

Dry the product under vacuum to yield 4-(trifluoromethoxy)benzohydrazide as a white

crystalline solid.

Applications in Drug Discovery and Chemical
Biology
Benzohydrazide derivatives are recognized as "privileged scaffolds" in medicinal chemistry due

to their wide range of biological activities, including antimicrobial, anticancer, and anti-

inflammatory properties.[5][6][7][8] 4-(Trifluoromethoxy)benzohydrazide serves as a critical

building block for creating libraries of novel compounds for biological screening.

The primary application involves the reaction of the terminal hydrazide (-NH₂) group with

various aldehydes and ketones to form a diverse library of hydrazones. This reaction is highly

reliable and proceeds under mild conditions. These resulting hydrazone derivatives have been

identified as potent inhibitors of enzymes such as acetylcholinesterase and

butyrylcholinesterase.[3][4]

Caption: Use as a scaffold for generating diverse hydrazone libraries.

Conclusion
4-(Trifluoromethoxy)benzohydrazide (CAS: 175277-18-6) is a high-value chemical

intermediate whose utility is derived from the unique physicochemical properties of the

trifluoromethoxy group. This guide has provided a comprehensive overview of its chemical

identity, a predictive analysis of its key spectral data for unambiguous characterization, and a

reliable, field-tested synthetic protocol. Its role as a versatile building block for generating

hydrazone libraries makes it an indispensable tool for researchers and scientists in the ongoing

quest for novel therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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